(S)-Warfarin - 5543-57-7

(S)-Warfarin

Catalog Number: EVT-282858
CAS Number: 5543-57-7
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Warfarin is the more potent enantiomer of the racemic drug warfarin, a commonly prescribed anticoagulant. It is a 4-hydroxycoumarin derivative and acts as a vitamin K antagonist (VKA). [, , ] (S)-Warfarin plays a crucial role in scientific research, particularly in studying drug metabolism, cytochrome P450 enzymes, and protein binding interactions. [, , ]

Synthesis Analysis

(S)-Warfarin can be synthesized through various methods, including:* Asymmetric Synthesis: Utilizing chiral catalysts to directly synthesize (S)-warfarin. []* Racemic Resolution: Synthesizing racemic warfarin and then separating the enantiomers using chiral chromatography or diastereomeric derivatization. []* Derivatization of Racemic Warfarin: Utilizing a chiral auxiliary to derivatize racemic warfarin, followed by separation of diastereoisomers and removal of the chiral auxiliary. []

A practical method for preparing enantiopure (S)-warfarin involves derivatization of racemic warfarin with (2R,3R)-2,3-butanediol, forming diastereomeric ketals, which can then be separated chromatographically. Subsequent demethylation and deprotection steps yield enantiopure (S)-warfarin. []

Molecular Structure Analysis

(S)-Warfarin undergoes several chemical reactions, including:* 7-Hydroxylation: (S)-Warfarin is primarily metabolized by cytochrome P450 2C9 (CYP2C9) to (S)-7-hydroxywarfarin, its major inactive metabolite. [, , , ]* 6-Hydroxylation: (S)-Warfarin can also undergo 6-hydroxylation to form (S)-6-hydroxywarfarin, a minor metabolite. []* Glucuronidation: (S)-Warfarin can be glucuronidated for elimination from the body. []

The inhibition of (S)-warfarin metabolism is a major cause of drug interactions, particularly with drugs that inhibit CYP2C9. [, , , ]

Mechanism of Action

(S)-Warfarin acts as a vitamin K antagonist by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1), essential for the vitamin K cycle. [, , ] VKORC1 is responsible for regenerating reduced vitamin K, a cofactor for γ-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X. [, , ] Inhibition of VKORC1 by (S)-warfarin disrupts the vitamin K cycle, preventing the activation of clotting factors and ultimately leading to anticoagulation. [, , ]

Physical and Chemical Properties Analysis

(S)-Warfarin is a highly lipophilic molecule, resulting in its extensive protein binding in plasma, primarily to albumin. [, ] The unbound fraction of (S)-warfarin is responsible for its pharmacological activity. [, ]

Applications
  • Studying Cytochrome P450 Enzymes: (S)-Warfarin serves as a probe substrate for CYP2C9, a key drug-metabolizing enzyme. [, , , ] This allows researchers to investigate CYP2C9 activity, inhibition, and the impact of genetic polymorphisms on enzyme function. [, , , ]
  • Investigating Protein Binding Interactions: The high protein binding affinity of (S)-warfarin allows its use in studying drug-protein interactions, particularly with albumin. [, , , , , ] This helps researchers understand the role of protein binding in drug distribution, efficacy, and drug-drug interactions. [, , , , , ]
  • Developing Chiral Separations: (S)-Warfarin is utilized to develop and evaluate chiral stationary phases for separating enantiomers in analytical chemistry. [, , , ]
  • Understanding Metabolic Enantiomeric Interactions: Studies with (S)-warfarin have revealed the potential for enantiomeric interactions, where one enantiomer can inhibit the metabolism of the other. [] This knowledge is crucial for understanding the pharmacokinetics and pharmacodynamics of chiral drugs.
Future Directions

Future research directions for (S)-Warfarin include:* Understanding the Impact of Novel CYP2C9 Variants: As new CYP2C9 variants are discovered, characterizing their functional differences in metabolizing (S)-warfarin will be crucial for personalized medicine and optimizing warfarin therapy. [, ]* Developing Predictive Models for Drug-Drug Interactions: Further research is needed to develop more accurate predictive models for drug-drug interactions involving (S)-warfarin based on in vitro data and mechanistic understanding. [, , ]* Exploring the Potential of (S)-Warfarin Derivatives: Investigating the synthesis and pharmacological properties of novel (S)-warfarin derivatives could lead to the development of improved anticoagulant therapies with tailored properties. [, ]* Investigating the Impact of Intracellular pH on (S)-Warfarin Metabolism: Further studies are needed to elucidate the impact of the hepatocyte-to-plasma pH gradient on (S)-warfarin metabolism and its implications for in vitro-in vivo predictions. []

(R)-Warfarin

Compound Description: (R)-Warfarin is the other enantiomer of warfarin, which is administered clinically as a racemic mixture. Although (S)-warfarin exhibits 2–5 times more anticoagulant activity than (R)-warfarin [], (R)-warfarin still contributes to the hypoprothrombinemic effect of racemic warfarin [].

Relevance: (R)-Warfarin is structurally identical to (S)-Warfarin except for the configuration at the chiral center. It also binds to the same region on human serum albumin (HSA) but with a different binding mechanism [, ]. The clearance of (R)-warfarin is slower than (S)-warfarin, and its metabolism is less susceptible to inhibition by other drugs, such as sulfinpyrazone [, ].

7-Hydroxywarfarin

Compound Description: 7-Hydroxywarfarin is the primary metabolite of (S)-warfarin, generated by CYP2C9-mediated hydroxylation. It is an inactive metabolite and does not contribute to the anticoagulant effect of warfarin [, ].

Relevance: The formation clearance of 7-Hydroxywarfarin is often used as an indicator for the metabolic activity of CYP2C9, the major enzyme responsible for (S)-warfarin elimination. Many drugs that interact with warfarin, such as fluconazole and sulfinpyrazone, exert their effects by inhibiting the formation of 7-Hydroxywarfarin, leading to increased exposure to (S)-warfarin [, , ].

Warfarin Alcohol

Compound Description: Warfarin alcohol refers to the reduced form of warfarin, which exists as a diastereomeric pair ((R,S) and (S,S)). It is a minor metabolite of warfarin [].

Relevance: While not extensively studied, the presence of warfarin alcohol in patients chronically treated with racemic warfarin highlights the multiple metabolic pathways involved in warfarin elimination [].

6-Hydroxywarfarin

Compound Description: 6-Hydroxywarfarin is another minor metabolite of warfarin, and like 7-hydroxywarfarin, it results from CYP2C9-mediated hydroxylation. It is found in the urine of patients chronically treated with racemic warfarin [].

Relevance: The formation of 6-hydroxywarfarin, while less prominent than 7-hydroxylation, underscores the regioselectivity of CYP2C9 towards (S)-warfarin [, ].

Diclofenac

Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug that is primarily metabolized by CYP2C9. It is often used as a probe substrate to assess CYP2C9 activity in vitro [, ].

Relevance: Diclofenac shares a similar metabolic pathway with (S)-Warfarin, making it a valuable tool in studying the inhibition kinetics of CYP2C9. Additionally, the interaction of Diclofenac with CYP2C9 mutants, such as those containing the R108E mutation, aids in understanding the role of specific amino acids in substrate selectivity [, ].

Flurbiprofen

Compound Description: Flurbiprofen is another non-steroidal anti-inflammatory drug primarily metabolized by CYP2C9. It serves as a probe substrate for in vitro studies investigating CYP2C9 activity [, ].

Relevance: Similar to Diclofenac, Flurbiprofen’s metabolism by CYP2C9 helps evaluate the impact of genetic variations in CYP2C9 on drug metabolism. Studying the interaction of Flurbiprofen with CYP2C9 mutants, particularly those involving mutations at amino acid position 108, provides insights into the structural determinants of substrate specificity within the enzyme’s active site [].

Phenytoin

Compound Description: Phenytoin is an anticonvulsant drug, and like (S)-Warfarin, it is metabolized by CYP2C9. It is a known substrate for CYP2C9, and its metabolism is also subject to interindividual variability due to genetic polymorphisms in the CYP2C9 gene [, ].

Relevance: Both (S)-Warfarin and Phenytoin share CYP2C9 as a common metabolic pathway. This shared metabolic pathway highlights the potential for drug-drug interactions. Studying the metabolism of both drugs helps to understand how genetic variations in CYP2C9 can lead to altered drug response and potential toxicity [].

Tolbutamide

Compound Description: Tolbutamide is an oral antihyperglycemic agent that is metabolized by CYP2C9. It is used as a probe substrate in in vitro studies to assess CYP2C9 activity [, ].

Relevance: Similar to (S)-Warfarin, Tolbutamide is used to study the impact of CYP2C9 genetic variants on drug metabolism. Analyzing the kinetic parameters of Tolbutamide metabolism by different CYP2C9 variants, provides insights into the functional consequences of these genetic variations. This information is crucial for predicting potential drug-drug interactions and individualizing drug dosages for patients with different CYP2C9 genotypes [].

Lauric Acid

Compound Description: Lauric Acid is a saturated fatty acid that serves as a substrate for CYP2C9. It is employed as a probe substrate for investigating CYP2C9 activity in vitro, particularly for studying the impact of mutations on enzyme function [, ].

Relevance: Unlike (S)-Warfarin, Lauric Acid is not a chiral compound and lacks a negatively charged group, making it valuable for studying the structural features of CYP2C9 that contribute to substrate selectivity. Comparing the metabolism of Lauric Acid with that of (S)-Warfarin by wild-type and mutated CYP2C9 enzymes provides insights into the specific amino acid residues involved in the binding and orientation of different substrates within the enzyme’s active site [].

(S)-Naproxen

Compound Description: (S)-Naproxen is the active enantiomer of the non-steroidal anti-inflammatory drug, Naproxen. It is metabolized by CYP2C9 [].

Properties

CAS Number

5543-57-7

Product Name

(S)-Warfarin

IUPAC Name

4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1

InChI Key

PJVWKTKQMONHTI-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-Warfarin

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.